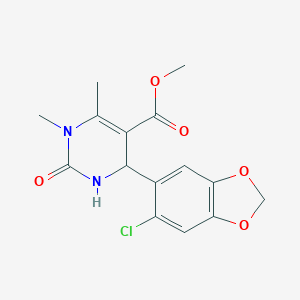
Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as Methyl 4-(6-chlorobenzo[d][1,3]dioxol-5-yl)-2-oxo-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is a pyrimidine derivative that has been synthesized using various methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is not fully understood. However, it is believed to act by modulating various signaling pathways in the body. Studies have shown that the compound may inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that play a role in inflammation. It may also interact with GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been found to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as exhibit anticonvulsant and neuroprotective properties. The compound has also been found to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in lab experiments is its potential as a pharmacological agent. The compound has been found to have various activities that may be useful in the treatment of inflammatory disorders, pain, epilepsy, and cancer. However, one of the limitations is the lack of understanding of its mechanism of action. Further studies are needed to fully elucidate the compound's pharmacological properties and potential therapeutic applications.
Orientations Futures
There are several future directions for research on Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. One area of interest is the compound's potential as a neuroprotective agent. Studies have shown that it may protect against neuronal damage caused by oxidative stress and inflammation. Further research is needed to determine its effectiveness in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another area of interest is the compound's antitumor activity. Studies have shown that it may inhibit the growth of certain cancer cells. Further research is needed to determine its effectiveness in treating various types of cancer and to investigate its potential as a chemotherapeutic agent.
In addition, further studies are needed to fully understand the compound's mechanism of action and to identify potential drug targets. This may lead to the development of new drugs that target specific signaling pathways in the body.
Conclusion:
This compound 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a chemical compound that has shown promising results in various studies. It has been found to have potential pharmacological properties, including anti-inflammatory, analgesic, anticonvulsant, and antitumor activities. Further research is needed to fully elucidate its mechanism of action and to determine its effectiveness in treating various diseases.
Méthodes De Synthèse
The synthesis of Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been achieved using different methods. One of the most commonly used methods is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and a urea or thiourea. The reaction is carried out in the presence of a catalyst, typically an acid or a base, and a solvent such as ethanol or acetic acid. Other methods include the use of microwave irradiation and ultrasound-assisted synthesis.
Applications De Recherche Scientifique
Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been found to have potential pharmacological properties. It has been studied for its anti-inflammatory, analgesic, anticonvulsant, and antitumor activities. The compound has also been investigated for its effects on the central nervous system, including its potential as a neuroprotective agent.
Propriétés
Formule moléculaire |
C15H15ClN2O5 |
|---|---|
Poids moléculaire |
338.74 g/mol |
Nom IUPAC |
methyl 6-(6-chloro-1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H15ClN2O5/c1-7-12(14(19)21-3)13(17-15(20)18(7)2)8-4-10-11(5-9(8)16)23-6-22-10/h4-5,13H,6H2,1-3H3,(H,17,20) |
Clé InChI |
VDLPVFYMAMSYPV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1C)C2=CC3=C(C=C2Cl)OCO3)C(=O)OC |
SMILES canonique |
CC1=C(C(NC(=O)N1C)C2=CC3=C(C=C2Cl)OCO3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308133.png)
![7-Acetyl-6-(1,3-benzodioxol-5-yl)-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308134.png)
![3'-(methylthio)-7'H-spiro[cyclopentane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B308136.png)
![10-Bromo-3-(butylsulfanyl)-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclopentane)](/img/structure/B308137.png)
![1-[3-(butylsulfanyl)-6-(1-methyl-1H-pyrrol-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308142.png)
![7-Acetyl-3-(butylsulfanyl)-6-(4-isopropoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308147.png)
![N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B308148.png)
![5'-fluoro-3-[(4-methylbenzyl)sulfanyl]-2'-oxo-1',3',6,7-tetrahydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,3'-(2'H)-indole]](/img/structure/B308149.png)
![3-[(4-Methylbenzyl)sulfanyl]-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308150.png)
![Methyl 4-{3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}benzoate](/img/structure/B308151.png)
![3-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol](/img/structure/B308152.png)
![1-[3-(butylsulfanyl)-6-[2-(hexyloxy)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308153.png)
![1-[3-(butylsulfanyl)-6-(4-methoxynaphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308154.png)
![6-Methyl-3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308155.png)